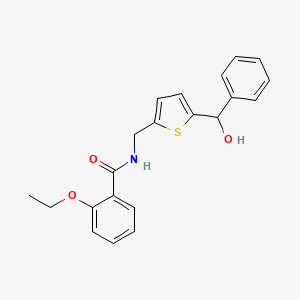![molecular formula C25H25N3O4S3 B2400399 Ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 850915-20-7](/img/structure/B2400399.png)
Ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a chemical compound with the linear formula C29H29N3O4S3. It has a molecular weight of 579.764 and a CAS Number of 315694-41-8 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of a related compound, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, was achieved by reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The compound contains a thieno[3,2-d]pyrimidin-2-yl group, a phenyl group, and a tetrahydrobenzo[b]thiophene group .科学的研究の応用
Synthesis and Anticancer Activity
The synthesis of new heterocycles, including pyrimidine and thiazole moieties, using thiophene incorporated thioureido substituent as precursors, has shown potent anticancer activity against colon HCT-116 human cancer cell line. This indicates the compound's relevance in the development of anticancer agents (Abdel-Motaal, M., Alanzy, A. L., & Asem, M., 2020).
Central Nervous System Depressant Activity
Derivatives synthesized from the compound have been evaluated for their central nervous system depressant activity, with some showing marked sedative action. This research contributes to understanding the compound's potential in developing treatments for CNS disorders (Manjunath, K., Mohan, S., Naragund, L. V., & Shishoo, C., 1997).
Antitumor Evaluation
Different heterocyclic derivatives synthesized from the compound were studied for their antitumor activities. The study revealed high inhibitory effects of most compounds against various human cancer cell lines, suggesting the compound's role in cancer research and potential therapeutic applications (Shams, H., Mohareb, R., Helal, M. H., & Mahmoud, A., 2010).
Antimicrobial and Antioxidant Studies
The compound and its derivatives have been investigated for their antimicrobial and antioxidant activities. Some synthesized compounds showed excellent antibacterial and antifungal properties, along with profound antioxidant potential, indicating the compound's versatility in pharmaceutical applications (Raghavendra, K., Renuka, N., Kameshwar, V. H., Srinivasan, B., Kumar, K. A., & Shashikanth, S., 2016).
Anti-Rheumatic Potential
Research on Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes has unveiled significant antioxidant, analgesic, and anti-rheumatic effects, demonstrating the compound's potential in treating rheumatic conditions (Sherif, Y., & Hosny, N., 2014).
将来の方向性
Given the biological activities of similar compounds , future research could explore the potential applications of this compound in medicine. For instance, its anticancer, anti-convulsant, and antimicrobial activities could be investigated further. Additionally, the compound’s chemical reactivity could be studied to develop new synthetic methods or pathways.
特性
IUPAC Name |
ethyl 2-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S3/c1-2-32-24(31)20-16-10-6-7-11-18(16)35-22(20)27-19(29)14-34-25-26-17-12-13-33-21(17)23(30)28(25)15-8-4-3-5-9-15/h3-5,8-9H,2,6-7,10-14H2,1H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDIRDPANLHQQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2400320.png)
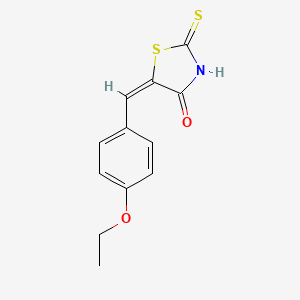
![N-cyclohexyl-2-(3-methoxybenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2400324.png)
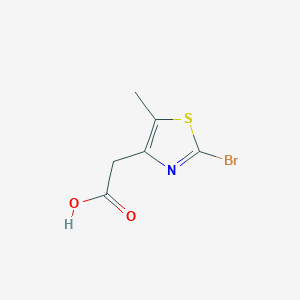
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B2400328.png)
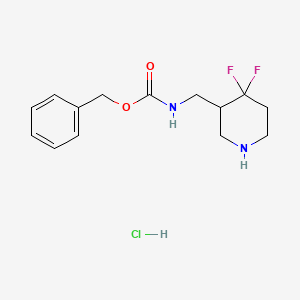
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2400331.png)
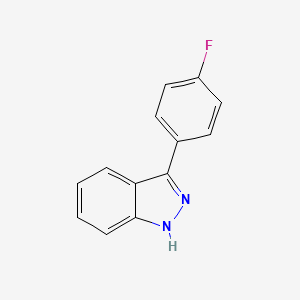
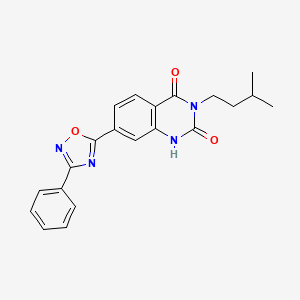
![5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzamide](/img/structure/B2400335.png)

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2400337.png)
